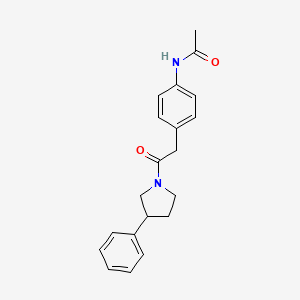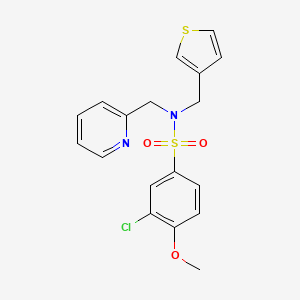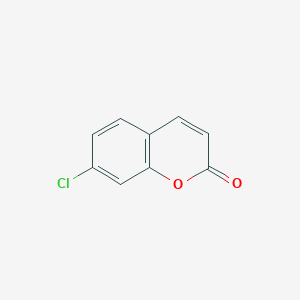
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferases (HATs) in various biological processes. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, which can affect gene expression and chromatin structure.
Mechanism of Action
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide works by binding to the bromodomain of p300/CBP, which prevents the enzyme from binding to acetylated lysine residues on histone proteins. This inhibition of p300/CBP activity can affect gene expression and chromatin structure, leading to changes in cell behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to regulate circadian rhythms by affecting the expression of clock genes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for p300/CBP, which allows researchers to study the role of this enzyme in isolation. However, one limitation of using this compound is its potential off-target effects on other enzymes or biological processes. Additionally, the use of small molecule inhibitors like this compound can be limited by issues such as poor solubility or bioavailability.
Future Directions
There are several future directions for research involving 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide and related small molecule inhibitors. One direction is to explore the potential therapeutic applications of these inhibitors in the treatment of cancer and other diseases. Another direction is to investigate the role of HATs in other biological processes, such as neurodegeneration or aging. Finally, further studies are needed to better understand the mechanism of action and potential off-target effects of this compound and related inhibitors.
Synthesis Methods
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 2-(4-chlorophenylsulfonamido)thiazole. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid to form the final product, this compound.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific studies to investigate the role of HATs in different biological processes. For example, this compound has been shown to inhibit the activity of the HAT p300/CBP, which has been implicated in cancer and other diseases. This compound has also been used to study the role of HATs in DNA damage repair and in the regulation of circadian rhythms.
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-16-8-5-13(9-17(16)28-2)21-18(24)10-14-11-29-19(22-14)23-30(25,26)15-6-3-12(20)4-7-15/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSGMMMOCJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)
![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide](/img/structure/B2934381.png)
